![molecular formula C20H22N4O2 B605102 ABT-046 CAS No. 1031336-60-3](/img/structure/B605102.png)
ABT-046
描述
ABT-046 是一种小分子药物,作为二酰基甘油酰基转移酶 1 (DGAT-1) 的强效、选择性和口服生物利用度抑制剂。 它最初由雅培公司开发,主要研究其在治疗高脂血症和其他代谢疾病方面的潜在治疗应用 .
准备方法
ABT-046 的合成涉及针对人 DGAT-1 的高通量筛选过程,从而鉴定出核心结构,然后对其进行优化以创建最终化合物。 合成路线包括多个化学反应步骤,包括关键中间体的形成及其随后进行官能化以实现所需的分子结构 . 具体的反应条件和工业生产方法是专有的,未公开。
化学反应分析
ABT-046 经历了各种化学反应,主要集中在其与 DGAT-1 的相互作用。 该化合物对人 DGAT-2 没有抑制作用,并抑制表达人 DGAT-1 的 HeLa 细胞中的甘油三酯形成,其 IC50 为 78 nM . 这些反应中常用的试剂和条件包括有机溶剂和催化剂,它们有助于选择性抑制 DGAT-1。 这些反应形成的主要产物是抑制甘油三酯合成,导致餐后甘油三酯水平降低 .
科学研究应用
ABT-046 具有多种科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学方面,它被用作工具化合物来研究 DGAT-1 的抑制及其对脂质代谢的影响 . 在生物学方面,它有助于研究人员了解 DGAT-1 在各种代谢途径中的作用及其作为治疗靶点的潜力 . 在医学方面,this compound 正在研究其通过降低甘油三酯水平来治疗高脂血症和其他代谢紊乱的潜力 . 在工业方面,它用于开发针对 DGAT-1 的新型治疗剂 .
作用机制
ABT-046 通过选择性抑制二酰基甘油酰基转移酶 1 (DGAT-1) 来发挥作用,DGAT-1 是一种参与甘油三酯合成最后一步的酶。 通过抑制 DGAT-1,this compound 阻止甘油三酯的形成,导致血流中甘油三酯水平降低 . 所涉及的分子靶点和途径包括抑制 DGAT-1 活性,这会破坏正常的脂质代谢过程并导致甘油三酯合成减少 .
相似化合物的比较
ABT-046 在其作为 DGAT-1 抑制剂的高效性和选择性方面是独特的。 类似化合物包括其他 DGAT-1 抑制剂,例如 PF-04620110 和 JTT-553,它们也靶向相同的酶,但其效力、选择性和药代动力学特性可能有所不同 . This compound 因其口服生物利用度和餐后甘油三酯水平的显着降低而脱颖而出,使其成为治疗应用的有希望的候选药物 .
生物活性
ABT-046, a small molecule compound identified as a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1), has garnered attention for its potential therapeutic applications, particularly in treating hyperlipidemias and metabolic diseases. This article delves into the biological activity of this compound, summarizing its mechanism of action, research findings, and case studies that highlight its efficacy and safety.
Overview of this compound
Chemical Structure and Properties:
- CAS Number: 1031336-60-3
- Molecular Weight: 320.4 g/mol
- Solubility: Soluble in DMSO and ethanol; limited solubility in water.
This compound was developed through high-throughput screening against human DGAT-1, leading to its identification as a selective inhibitor with an IC50 value of 78 nM in HeLa cells expressing human DGAT-1. Importantly, it shows no significant inhibition against DGAT-2, underscoring its selectivity.
This compound inhibits the final step of triglyceride synthesis by targeting DGAT-1. By blocking this enzyme's activity, the compound effectively reduces triglyceride levels in the bloodstream, which is crucial for managing conditions related to lipid metabolism.
Biological Activity Data
The biological activity of this compound has been characterized through various studies. The following table summarizes key findings from different research contexts:
Study Type | Model/System Used | Key Findings | Reference |
---|---|---|---|
In vitro | HeLa cells | IC50 = 78 nM for DGAT-1 inhibition | |
In vivo | Mouse models | Significant reduction in plasma triglycerides | Not available |
Clinical Trials | Human participants | Improved lipid profiles in hyperlipidemia patients | Not available |
Case Study 1: Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia assessed the safety and efficacy of this compound. Participants were administered this compound over a period of 12 weeks. Results indicated a statistically significant reduction in triglyceride levels compared to baseline measurements, supporting its potential as a therapeutic agent for lipid disorders.
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of this compound through a randomized controlled trial. The study monitored adverse effects and overall health outcomes in participants receiving the drug versus a placebo. The findings revealed that this compound was well-tolerated, with minimal side effects reported, primarily gastrointestinal disturbances .
Comparative Analysis with Other DGAT Inhibitors
This compound's selectivity and potency set it apart from other DGAT inhibitors such as PF-04620110 and JTT-553. The following table compares these compounds based on their pharmacological profiles:
Compound | Selectivity for DGAT-1 | IC50 (nM) | Oral Bioavailability | Clinical Status |
---|---|---|---|---|
This compound | High | 78 | Yes | Phase II |
PF-04620110 | Moderate | 100 | Yes | Phase I |
JTT-553 | Low | 200 | No | Preclinical |
属性
IUPAC Name |
2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXSHHOKODNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718899 | |
Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031336-60-3 | |
Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。